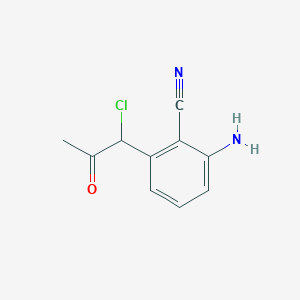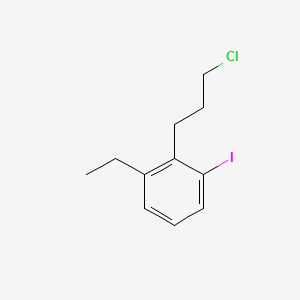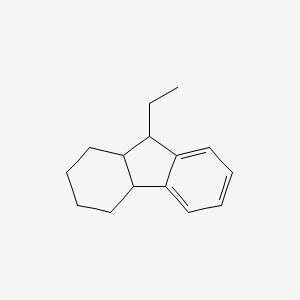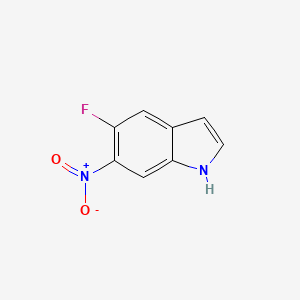
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties It features a bromine atom attached to a propanone backbone, with two trifluoromethoxy groups positioned at the 2 and 4 locations on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the bromination process.
Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development. The presence of trifluoromethoxy groups can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where the trifluoromethoxy groups can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one: This compound lacks the bromine atom and may have different reactivity and applications.
2,4-Bis(trifluoromethoxy)phenylboronic acid: This compound features boronic acid functionality and is used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: This compound contains a hydrazine group and is used in different synthetic applications.
Eigenschaften
Molekularformel |
C11H7BrF6O3 |
|---|---|
Molekulargewicht |
381.07 g/mol |
IUPAC-Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
RQLYNOONZZXDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


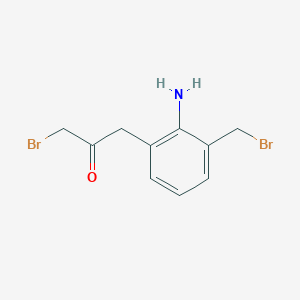
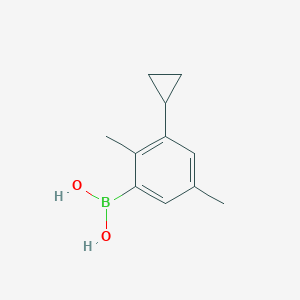
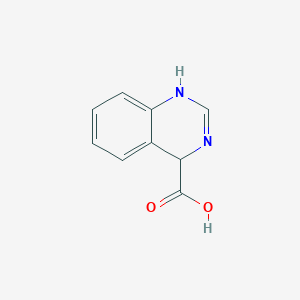
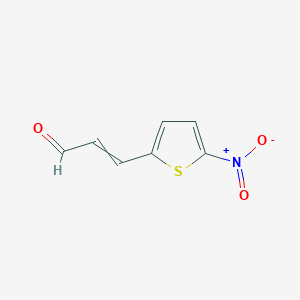


![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)
